

Application Notes and Protocols for Reactions Involving Diethyl Chlorophosphite

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Compound of Interest

Compound Name: Diethyl chlorophosphite

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This document provides detailed application notes and experimental protocols for the use of **diethyl chlorophosphite** in various chemical reactions. **Diethyl chlorophosphite** is a versatile reagent in organic synthesis, primarily utilized for its ability to act as a phosphorylating agent, a deoxygenating agent, and a precursor for the formation of phosphonates. Due to its reactivity, particularly its sensitivity to moisture, proper handling and storage are crucial for successful and safe experimentation.

Safety and Handling

Diethyl chlorophosphite is a corrosive, flammable, and moisture-sensitive liquid.[1][2] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical safety goggles, flame-retardant laboratory coat, and appropriate gloves, must be worn at all times.[3][4]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4] The container should be tightly sealed to prevent contact with moisture, which can lead to a violent reaction.[1] It is incompatible with strong oxidizing agents, strong bases, and water.[1]

Disposal: Dispose of **diethyl chlorophosphite** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of **diethyl chlorophosphite** is presented in Table 1.

Table 1: Physicochemical Properties of **Diethyl Chlorophosphite**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₀ ClO ₂ P	[6]
Molecular Weight	156.55 g/mol	[6]
Appearance	Clear, colorless to yellow fuming liquid	[5][6]
Boiling Point	153-155 °C (lit.)	[6]
Density	1.089 g/mL at 20 °C (lit.)	[6]
Flash Point	1 °C (34 °F) - closed cup	[6][7]
Solubility	Soluble in DMSO and chloroform; reacts with water.	[6]
Refractive Index	n _{20/D} 1.434 (lit.)	[6]

Key Applications and Experimental Protocols

Diethyl chlorophosphite is a valuable reagent in a variety of organic transformations. Key applications include the reduction of nitro compounds, the deoxygenation of sulfoxides, and the synthesis of phosphonates.

Reduction of Nitro Compounds to Amines

Diethyl chlorophosphite serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines. This transformation is typically carried out in the presence of a tertiary amine.

Experimental Protocol: Reduction of p-Nitrotoluene to p-Toluidine

This protocol is adapted from a published procedure.

Materials:

- p-Nitrotoluene
- **Diethyl chlorophosphite**
- Diisopropylethylamine (DIPEA)
- Dry Chloroform (CHCl_3)
- Methanol (MeOH)
- Acetyl chloride
- 10% Sodium Hydroxide (NaOH) solution
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- To a solution of p-nitrotoluene (1.0 eq) in dry CHCl_3 in a round-bottom flask under a nitrogen atmosphere, add diisopropylethylamine (3.0 eq).
- Add **diethyl chlorophosphite** (3.0 eq) to the stirred solution.
- Stir the reaction mixture at room temperature for 4 hours.
- After the reaction is complete, add methanol until the solution is clear.
- Cool the flask in an ice bath and add acetyl chloride (50 eq) dropwise.
- Stir the reaction mixture at 50 °C for 6-10 hours.
- After cooling to room temperature, perform a workup with 10% NaOH solution to obtain the free amine.

- The product can be further purified by column chromatography.

Table 2: Reduction of Various Nitro Compounds using **Diethyl Chlorophosphite**

Substrate	Product	Reaction Time (h)	Yield (%)
p-Nitrotoluene	p-Toluidine	4	Quantitative
Nitrobenzene	Aniline	3	Quantitative
1-Nitrohexane	Hexylamine	5	Quantitative

Note: The yields are reported as "quantitative" in the source literature. Further purification may be necessary to achieve high purity.

Deoxygenation of Sulfoxides

Diethyl chlorophosphite can be utilized for the deoxygenation of sulfoxides to the corresponding sulfides. This reaction is a key transformation in organic synthesis.

Generalized Experimental Protocol: Deoxygenation of a Sulfoxide

Note: A specific detailed protocol for the deoxygenation of sulfoxides using **diethyl chlorophosphite** was not available in the searched literature. The following is a generalized procedure based on its known reactivity.

Materials:

- Sulfoxide
- **Diethyl chlorophosphite**
- Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Dissolve the sulfoxide (1.0 eq) in an anhydrous, non-protic solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add **diethyl chlorophosphite** (1.1 - 1.5 eq) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Synthesis of Phosphonates

Diethyl chlorophosphite is a precursor for the synthesis of various phosphonates, which are important in medicinal chemistry and materials science. For instance, it can react with alcohols to form phosphite esters, which can then undergo further reactions.

Generalized Experimental Protocol: Synthesis of a Diethyl Alkyl Phosphonate

Note: Specific, detailed protocols for the direct reaction of **diethyl chlorophosphite** with a wide range of alcohols to form phosphonates were not readily available. The following is a generalized procedure.

Materials:

- Alcohol (R-OH)

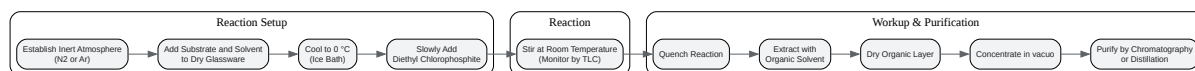
- **Diethyl chlorophosphite**
- A non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Anhydrous, non-protic solvent (e.g., Diethyl ether, Tetrahydrofuran)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent.
- Cool the solution to 0 °C.
- Add **diethyl chlorophosphite** (1.0 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC.
- After the reaction is complete, filter the mixture to remove the salt byproduct (e.g., triethylammonium chloride).
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting phosphonate by vacuum distillation or column chromatography.

Experimental Workflows and Diagrams

The following diagrams illustrate the general experimental workflows for reactions involving **diethyl chlorophosphite**.



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